N-benzyl-2-nitroaniline

Heterocyclic Synthesis Benzimidazole Structure-Activity Relationship

N-Benzyl-2-nitroaniline is a synthetic organic compound belonging to the N-substituted ortho-nitroaniline class. It features a benzyl group attached to the aniline nitrogen and a nitro group in the ortho position, giving it the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 5729-06-6
Cat. No. B1297849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-nitroaniline
CAS5729-06-6
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2
InChIKeyLAOUKNRSKBRAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-nitroaniline (CAS 5729-06-6): A Specialized Ortho-Nitroaniline Building Block for Heterocyclic Synthesis


N-Benzyl-2-nitroaniline is a synthetic organic compound belonging to the N-substituted ortho-nitroaniline class. It features a benzyl group attached to the aniline nitrogen and a nitro group in the ortho position, giving it the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol [1]. Its primary documented value is as a versatile intermediate in the synthesis of complex heterocycles, particularly benzimidazoles, leveraging the unique reactivity conferred by the ortho-nitro arrangement [2].

Why N-Benzyl-2-nitroaniline Cannot Be Replaced by Its Para or Unsubstituted Analogs


The critical ortho relationship between the nitro group and the N-benzyl substituent in N-benzyl-2-nitroaniline is the source of its key reactivity. This spatial arrangement is a mandatory structural prerequisite for base-mediated cyclization reactions leading to benzimidazoles [1]. Simple substitution with its para isomer, N-benzyl-4-nitroaniline, or the unsubstituted 2-nitroaniline, will not yield the same major products because the reaction mechanism requires the nitro group to be positioned ortho to the secondary amine to facilitate the tandem N-alkylation–cyclization pathway [1]. This highlights a functional incompatibility, where a seemingly minor change in isomerism leads to a fundamentally different synthetic outcome.

Quantitative Differentiation Evidence for N-Benzyl-2-nitroaniline Over Analogs


Ortho-Nitro Dependent Reactivity: Exclusive Access to Benzimidazole Chemistry

The ortho-nitro group in N-benzyl-2-nitroaniline is chemically essential for base-mediated cyclization to form N-alkoxybenzimidazoles [1]. The para isomer, N-benzyl-4-nitroaniline, cannot participate in this reaction due to the spatial separation of the nitro and amine groups, giving the ortho isomer a distinct and valuable synthetic role [1]. This is a functional differentiation, not just a structural one.

Heterocyclic Synthesis Benzimidazole Structure-Activity Relationship

Enhanced Synthetic Yield via Modern Iridium-Catalyzed Route

The synthesis of N-benzyl-2-nitroaniline via iridium-catalyzed N-alkylation of 2-nitroaniline with benzyl alcohol achieves a 64% yield under optimized conditions . This represents a significant improvement over a traditional synthesis method using sodium hydride, which gave only a 36% yield . This 28-percentage-point increase in yield offers a more material-efficient procurement pathway.

Process Chemistry N-Alkylation Synthetic Yield

Differentiated Lipophilicity (LogP) Compared to Para Isomer

N-Benzyl-2-nitroaniline has a higher computed partition coefficient (LogP) than its para isomer. Its XLogP3 value is 3.7 [1], whereas N-benzyl-4-nitroaniline has a reported XLogP3 of 3.0 [2]. This 0.7 log unit difference can translate to roughly a 5-fold difference in lipid solubility, which may affect its behavior in partitioning, extraction, and its suitability as a hydrophobic building block in medicinal chemistry.

Physicochemical Properties Lipophilicity Drug Design

Lower Boiling Point Indicating Different Physical Handling Characteristics

The boiling point of N-benzyl-2-nitroaniline is reported as 382.3°C at 760 mmHg , which is lower than the 392.0°C reported for its para isomer, N-benzyl-4-nitroaniline . This difference may reflect a slightly lower thermal stability or different intermolecular forces in the ortho isomer, which is relevant for procurement if the intended use involves thermal processing or distillation.

Physical Properties Thermal Stability Distillation

Optimal Scientific and Procurement Scenarios for N-Benzyl-2-nitroaniline


Synthesis of 1-Alkoxy-2-Substituted Benzimidazoles

When the synthetic objective is to prepare a 1-alkoxy-2-substituted benzimidazole, N-benzyl-2-nitroaniline is the required precursor. Its ortho-nitro group enables the critical tandem N-alkylation–cyclization reaction that is chemically inaccessible with its para isomer, N-benzyl-4-nitroaniline [1]. This scenario applies to medicinal chemistry programs exploring benzimidazole-based bioactives for anti-protozoal or anti-HIV indications [1].

Cost-Efficient Scale-Up of N-Benzyl-2-nitroaniline as a Key Intermediate

Procurement teams sourcing this compound for scale-up should prioritize suppliers using modern iridium-catalyzed N-alkylation methods, which have demonstrated a 64% yield compared to the traditional 36% yield with sodium hydride . This differential of 28 percentage points directly translates to lower raw material costs and reduced waste, making it a more sustainable and economical choice for producing the compound in bulk.

Separation and Purification Processes Requiring Isomeric Purity

For applications requiring high isomeric purity, the distinct physicochemical properties of N-benzyl-2-nitroaniline are critical. Its lower boiling point (382.3°C vs. 392°C for the para isomer) and higher LogP (3.7 vs. 3.0) [2] provide clear differential separation characteristics for purification by distillation or chromatography from its closely related structural isomers.

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